molecular formula C11H9F2NO3 B1426935 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1350989-23-9

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Cat. No. B1426935
CAS RN: 1350989-23-9
M. Wt: 241.19 g/mol
InChI Key: QVUSRSFQVBSZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid, also known as 3,4-difluorobenzoyl azetidine-3-carboxylic acid, is an organic compound with the chemical formula C9H6F2NO2. It is a white solid that is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is a versatile building block in organic synthesis and has been used in the synthesis of a variety of organic compounds.

Scientific Research Applications

  • Synthesis of Enantiopure Azetidine-2-carboxylic Acids :

    • Enantiopure 3-substituted azetidine-2-carboxylic acids with various heteroatomic side chains have been synthesized, providing tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
    • Additionally, practical and asymmetric synthesis methods have been developed to produce both enantiomers of azetidine-2-carboxylic acid from inexpensive chemicals, emphasizing their potential utility in peptide and protein research (Couty et al., 2005).
  • Role in Protein Conformation and Metabolism :

    • Azetidine-2-carboxylic acid is used in the study of protein conformation and proline metabolism, highlighting its importance in understanding protein structures and functions. This compound's presence in sugar beets also raises questions about its role in human pathogenesis due to its misincorporation into proteins (Rubenstein et al., 2009).
  • Applications in Agriculture and Plant Research :

    • The presence of azetidine-2-carboxylic acid in garden beets and its misincorporation into proteins, affecting protein folding and structure, underscores its significance in agricultural studies and its potential effects on human health (Rubenstein et al., 2006).
    • It has been used to investigate the relationship between protein synthesis and ion transport in plants, indicating its utility in understanding plant physiology and possibly agriculture (Pitman et al., 1977).
  • Applications in Medicinal Chemistry :

    • Azetidine-2-carboxylic acids are critical components in the synthesis of various pharmaceutical compounds, serving as versatile building blocks in medicinal chemistry (Ji et al., 2018).
  • Discovery and Development of Novel Therapeutics :

    • The compound has been involved in the discovery of novel therapeutics, such as BAF312 (Siponimod), an S1P1 receptor agonist, emphasizing its role in the development of new drugs for treating diseases like multiple sclerosis (Pan et al., 2013).

properties

IUPAC Name

1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-8-2-1-6(3-9(8)13)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUSRSFQVBSZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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